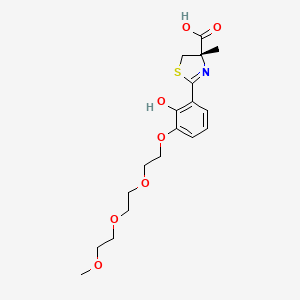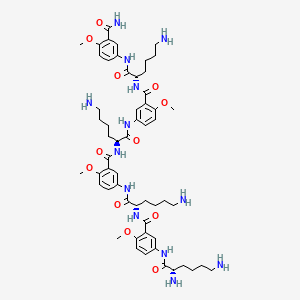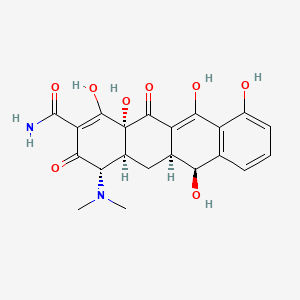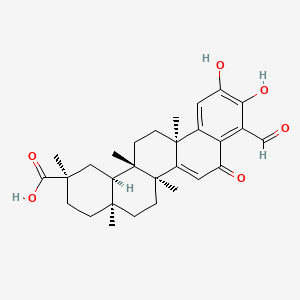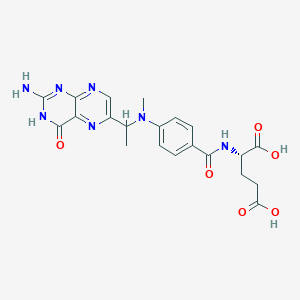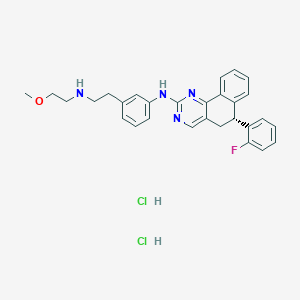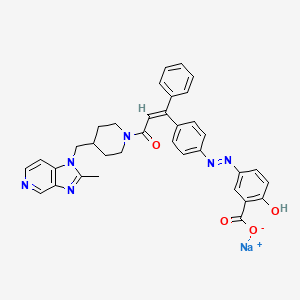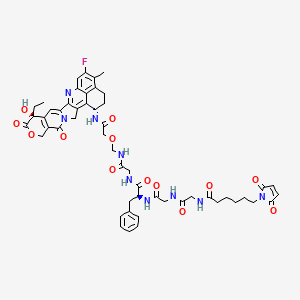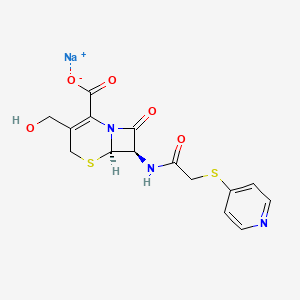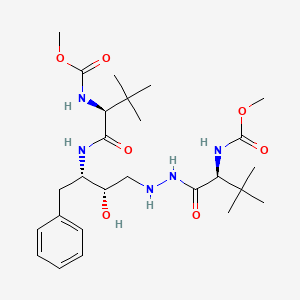
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a part of the Screening Compounds and Building Blocks . It has been found to promote the expression and activity of alkaline phosphatase in murine cells that are bipotential for myogenic and osteoblastogenic differentiation .
Applications De Recherche Scientifique
Receptor Affinity and Enzyme Inhibition
- Receptor Binding and Enzyme Activity : A compound structurally related to 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one, specifically an octahydro-isoquinolin-2(1H)-yl-alkyl derivative, exhibited binding affinity to serotonin and dopamine receptors and showed inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This suggests potential in studying receptor and enzyme interactions (Zagórska et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition Properties : Quinoline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoline derivatives demonstrated effectiveness as corrosion inhibitors in acidic media, suggesting the potential application of similar compounds in material science and engineering (Dkhireche et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Some novel 5-imidazolones containing the quinoline moiety, which is structurally related to the chemical , exhibited significant antimicrobial activity. This implies potential applications of such compounds in the development of new antimicrobial agents (Idrees et al., 2018).
Catalysis and Synthesis
- Catalytic Applications : The 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one and its derivatives could potentially be used in catalysis, considering the synthesis of quinoline derivatives that demonstrated catalytic activities in reactions like ethylene oligomerization (Wang et al., 2009).
Propriétés
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOYCHWBFMLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75588588 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


